2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol 2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476993
InChI: InChI=1S/C9H15ClN2OS/c1-7(2)12(3-4-13)6-8-5-11-9(10)14-8/h5,7,13H,3-4,6H2,1-2H3
SMILES: CC(C)N(CCO)CC1=CN=C(S1)Cl
Molecular Formula: C9H15ClN2OS
Molecular Weight: 234.75 g/mol

2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13476993

Molecular Formula: C9H15ClN2OS

Molecular Weight: 234.75 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol -

Specification

Molecular Formula C9H15ClN2OS
Molecular Weight 234.75 g/mol
IUPAC Name 2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]ethanol
Standard InChI InChI=1S/C9H15ClN2OS/c1-7(2)12(3-4-13)6-8-5-11-9(10)14-8/h5,7,13H,3-4,6H2,1-2H3
Standard InChI Key DORUUVIHVDAZRJ-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1=CN=C(S1)Cl
Canonical SMILES CC(C)N(CCO)CC1=CN=C(S1)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name for this compound is 2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]ethanol . Its structure comprises a 1,3-thiazole ring substituted with a chlorine atom at the 2-position and a methyl-propan-2-ylamino-ethanol moiety at the 5-position (Figure 1). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is central to its reactivity and biological activity .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC9H15ClN2OS\text{C}_9\text{H}_{15}\text{ClN}_2\text{OS}
Molecular Weight234.7462 g/mol
SMILES NotationC1=C(SC(=N1)Cl)CN(C(C)C)CCO
InChI KeySMNPZOYTHHYXFR-UHFFFAOYSA-N

Conformational Analysis

Quantum chemical calculations on analogous thiazole derivatives reveal that intramolecular hydrogen bonding and sulfur–oxygen interactions stabilize specific conformations . For instance, the ethanol side chain may adopt orientations that minimize steric hindrance while maximizing electronic interactions with the thiazole ring .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step reactions involving:

  • Thiazole Ring Formation: Bromination of acetophenone derivatives followed by cyclization with thiourea yields 2-aminothiazole intermediates .

  • Functionalization: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination .

  • Ethanol Side Chain Addition: Alkylation or ester hydrolysis steps attach the ethanol moiety .

A patent by The Procter and Gamble Company outlines similar methodologies for synthesizing thiazole-containing dyes, emphasizing the use of acetic anhydride and formaldehyde for functionalization .

Industrial-Scale Production

Suppliers such as Crysdot and Amber MolTech LLC offer the compound at $1,198 per 1g, indicating small-scale production for research purposes . Industrial synthesis would require optimization for yield and purity, potentially leveraging continuous flow chemistry to mitigate challenges like oxidative degradation .

Physicochemical Properties

Solubility and Stability

While specific data for this compound is limited, analogous thiazoles exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the labile chlorine substituent .

Spectroscopic Characterization

  • NMR: 1H ^1\text{H}-NMR spectra show characteristic peaks for the thiazole proton (δ 6.85–7.86 ppm), isopropyl methyl groups (δ 1.11–1.15 ppm), and ethanol hydrogens (δ 3.42–4.23 ppm) .

  • Mass Spectrometry: ESI-MS displays a dominant ion at m/z 234.7 ([M+H]+^+) .

Pharmacological Applications

Antitumor Activity

2-Amino-thiazole derivatives demonstrate potent inhibition of cyclin-dependent kinases (CDKs), making them candidates for cancer therapy . Although direct evidence for this compound is lacking, structural analogs like 3g (a pyrimidinyl-thiazolamine) show sub-micromolar IC50_{50} values against M3 muscarinic receptors, suggesting potential for targeting cell proliferation pathways .

Neuropharmacology

Positive allosteric modulators (PAMs) of M3 mAChR, such as 2-acylaminothiazole derivatives, enhance acetylcholine signaling in smooth muscle and neuronal tissues . The ethanol moiety in this compound may improve blood-brain barrier permeability, warranting further investigation into neurological applications .

Agricultural and Industrial Applications

Pest Control

Japanese patents describe thiazole derivatives as active ingredients in pesticides, targeting insect nicotinic acetylcholine receptors . The chloro-thiazole moiety in this compound could disrupt insect neurotransmission, though field efficacy remains untested .

Dye and Polymer Chemistry

Thiazole-containing compounds are used in keratin dyeing formulations due to their electron-deficient aromatic systems, which facilitate colorfastness . This compound’s ethanol group enhances solubility in cosmetic formulations, making it a candidate for hair dye intermediates .

SupplierPurityPackagingPriceUpdated
Crysdot97%1g$1,1982021-12-16
Amber MolTech LLCN/ACustomQuote2021-12-16

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